![molecular formula C22H32F2 B174784 4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene CAS No. 117923-19-0](/img/structure/B174784.png)
4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene
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Description
4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene (4-TEEC) is an organic compound belonging to the class of cyclic organic compounds. It is a colorless solid that is soluble in organic solvents and has a boiling point of 135 °C. 4-TEEC is used in organic synthesis and has become increasingly popular in recent years due to its unique properties and potential applications in various scientific fields.
Scientific Research Applications
Synthesis and Chemical Properties:
- The compound is involved in the synthesis of liquid crystal compounds, demonstrating the chemical versatility and potential application in display technologies. Tian Hui-qiang (2010) synthesized a liquid crystal compound using a complex series of reactions including Grignard reaction, dehydration, hydrogenation, deprotection, transconformation, witting reaction, hydrolization, and wittig reaction, highlighting the intricate chemical processes involved in the synthesis of such complex molecules Tian Hui-qiang, 2010.
Material Properties and Applications:
- The structural and physical properties of related fluorinated liquid crystal mixtures were explored, indicating potential applications in displays and electronic devices. Heng Ma et al. (2013) investigated the physical properties of fluorinated phenyl bicyclohexane liquid crystals mixtures, noting how the mixing proportions significantly influence the dielectric constants along with the longer molecular axis Heng Ma et al., 2013.
Chemical Reactions and Mechanisms:
- Understanding the complex chemical reactions and mechanisms is crucial for advancing material synthesis and applications. D. Arnold and K. Mcmanus (1998) explored the photochemical nucleophile-olefin combination, aromatic substitution (photo-NOCAS) reaction, providing insight into the complex interactions and transformations of chemical compounds, which could be crucial for developing new materials and chemical synthesis processes D. Arnold & K. Mcmanus, 1998.
properties
IUPAC Name |
4-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32F2/c1-2-16-3-5-17(6-4-16)7-8-18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYJIBTUSXSVOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343150 |
Source
|
Record name | 4-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2-difluorobenzene | |
CAS RN |
117923-19-0 |
Source
|
Record name | 4-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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